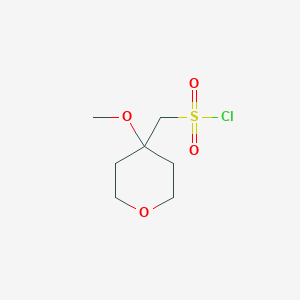

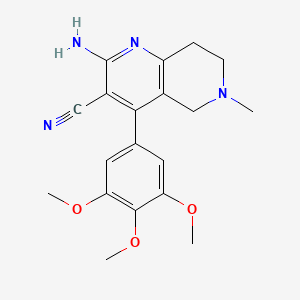

![molecular formula C22H23N3O2 B2430844 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide CAS No. 898420-12-7](/img/structure/B2430844.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” is a derivative of quinazolin-4(3H)-one . Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity .

Synthesis Analysis

A series of novel quinazolin-4(3H)-one derivatives were synthesized and characterized by FT-IR, 1H-NMR, mass spectroscopy, and bases of elemental analysis . The synthesis involved the coupling of appropriate acid chloride with anthranilic acid derivatives, followed by cyclization with acetic anhydride under reflux .

Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide” was confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions of quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents .

Physical And Chemical Properties Analysis

The physicochemical properties of the synthesized compounds were characterized by FT-IR, 1H-NMR, and mass spectroscopy . The chemical shifts were reported as parts per million (δ, ppm) using tetramethylsilane (TMS) as an internal standard .

科学的研究の応用

Antimicrobial Properties

Several studies have explored the antimicrobial applications of compounds related to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds screened for antibacterial and antifungal activities, demonstrating potential antimicrobial properties Desai, A., Dodiya, A., & Shihora, P. N. (2011). A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents. Medicinal Chemistry Research, 21, 1577-1586. Similarly, Saravanan, Alagarsamy, and Prakash (2015) focused on synthesizing derivatives with the aim of developing potent antimicrobials, showing activity against a range of microorganisms Saravanan, G., Alagarsamy, V., & Prakash, C. R. (2015). Synthesis, characterization and in vitro antimicrobial activity of some 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives. Journal of Saudi Chemical Society, 19, 3-11.

Synthesis and Characterization

The process of synthesizing and characterizing derivatives of N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide has been a subject of research, indicating the compound's relevance in chemical synthesis. Elkholy and Morsy (2006) reported on the synthesis of tetrahydropyrimido quinoline derivatives, showcasing the compound's role in creating new chemical entities Elkholy, Y. M., & Morsy, M. A. (2006). Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. Molecules, 11(11), 890-903.

Antitumor and Cytotoxic Studies

The potential antitumor and cytotoxic applications of related compounds have also been explored. Bavetsias et al. (2002) focused on the design and synthesis of water-soluble analogues of a quinazolin-4-one-based antitumor agent, aiming to increase aqueous solubility for better in vivo evaluation. This research indicates the compound's potential in developing novel antitumor treatments Bavetsias, V., Skelton, L., Yafai, F., Mitchell, F., Wilson, S. C., Allan, B., & Jackman, A. (2002). The design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. Journal of Medicinal Chemistry, 45(17), 3692-3702.

将来の方向性

The findings from the studies suggest that molecular hybridization is an effective tool for designing antifungal candidates . Moreover, pyrazolecarbamide derivatives bearing a quinazolinone fragment exhibited potential antifungal activity against R. solani . This indicates that there is potential for further optimization and development of these compounds into new antitubercular and anti-HIV agents .

特性

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-15-23-20-13-6-5-12-19(20)22(27)25(15)18-11-7-10-17(14-18)24-21(26)16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUXKQPWUNDSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Z)-(4-methoxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2430761.png)

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2430766.png)

![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2430780.png)

![3-[(1H-indazol-5-yl)carbamoyl]prop-2-enoic acid](/img/structure/B2430784.png)